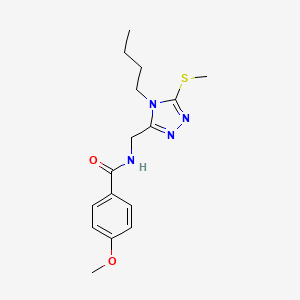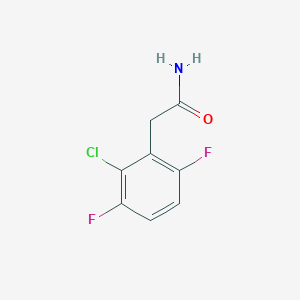![molecular formula C22H25N3O2S B2696931 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline CAS No. 478081-71-9](/img/structure/B2696931.png)
2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline” is a chemical compound with the molecular formula C22H25N3O2S . It is a qualified product offered by Benchchem and American Custom Chemicals Corporation .
Molecular Structure Analysis
The molecular structure of “2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline” consists of a piperazine ring attached to a quinoline ring via a sulfonyl bridge . The quinoline ring is further substituted with two methyl groups .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on quinoline derivatives has demonstrated potential anticancer activities. Solomon, Pundir, and Lee (2019) synthesized a series of 4-aminoquinoline derivatives aiming to develop effective anticancer agents. Although the specific compound of interest was not mentioned, their work on sulfonyl analogs indicated promising cytotoxicity against breast tumor cell lines, suggesting a similar chemical structure could yield beneficial effects in cancer therapy. The study highlighted the compound VR23, which showed effectiveness across different cancers, suggesting that modifications on the quinoline backbone, similar to those in 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline, might possess selective toxicity towards cancer cells over non-cancer cells (Solomon, Pundir, & Lee, 2019).
Antiviral Properties
The study by Selvakumar et al. (2018) on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives highlighted the potential of quinoline-based compounds in exhibiting significant antiviral activity. One of the synthesized sulfonamide derivatives showcased three-fold higher antiviral activity than Ribavirin against an avian paramyxovirus. This suggests that quinoline derivatives, through structural optimization, could serve as potent antiviral agents, indicating a potential application for 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline in this field (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Enzyme Inhibition for Therapeutic Applications
A series of piperazine and morpholine substituted quinolines synthesized by Çakmak et al. (2020) demonstrated effective inhibition against several metabolic enzymes, suggesting therapeutic potentials in treating diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus. This highlights the versatility of quinoline derivatives in interacting with biological targets, suggesting that 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline could also exhibit similar biological activities through targeted enzyme inhibition (Çakmak, Ökten, Alimli, Ersanli, Taslimi, & Kocyigit, 2020).
Antidepressant and Antipsychotic Activities
Zajdel et al. (2013) explored the effects of quinoline and isoquinoline-sulfonamide analogs of aripiprazole on serotonin and dopamine receptors. Their findings on certain compounds exhibiting significant antidepressant and antipsychotic activities in animal models underscore the therapeutic potential of quinoline derivatives in mental health disorders. This suggests a broader application spectrum for 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline, potentially impacting the development of new psychiatric medications (Zajdel, Marciniec, Máslankiewicz, Grychowska, Satała, Duszyńska, Lenda, Siwek, Nowak, Partyka, Wróbel, Jastrzębska-Więsek, Bojarski, Wesołowska, & Pawłowski, 2013).
Eigenschaften
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-4,8-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-17-7-6-10-20-18(2)15-21(23-22(17)20)24-11-13-25(14-12-24)28(26,27)16-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETKLUPFIKTJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
![(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2696853.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2696854.png)

![N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2696857.png)
![6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2696860.png)

![6-((2,4-dichlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2696862.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2696863.png)
![methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2696866.png)


